molecular formula C16H18O2 B14311547 6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 113138-82-2

6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one

Cat. No.: B14311547
CAS No.: 113138-82-2
M. Wt: 242.31 g/mol
InChI Key: CESGHBGSGXSAMY-UHFFFAOYSA-N
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Description

6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is a complex organic compound with a unique structure that includes an acetyl group and a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Friedel-Crafts acylation of a biphenyl derivative, followed by reduction and acetylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert ketones to alcohols or other reduced forms.

    Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of biochemical assays or as a probe for studying biological processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes or receptors, altering their activity, and triggering downstream signaling pathways. The exact pathways and targets can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives and acetylated aromatic compounds. Examples include:

  • 4-Acetylbiphenyl
  • 2,2’-Dimethylbiphenyl
  • 4,4’-Dimethylbiphenyl

Uniqueness

What sets 6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one apart is its specific substitution pattern and the presence of both acetyl and dimethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

113138-82-2

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

4-acetyl-5,5-dimethyl-3-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C16H18O2/c1-11(17)15-14(12-7-5-4-6-8-12)9-13(18)10-16(15,2)3/h4-9,15H,10H2,1-3H3

InChI Key

CESGHBGSGXSAMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=CC(=O)CC1(C)C)C2=CC=CC=C2

Origin of Product

United States

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